![molecular formula C8H12O2 B2682175 7-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2241142-15-2](/img/structure/B2682175.png)

7-Methoxybicyclo[3.2.0]heptan-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

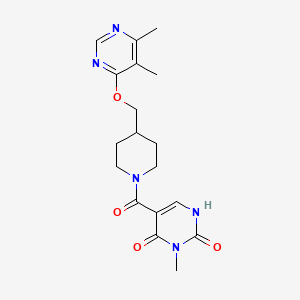

Molecular Structure Analysis

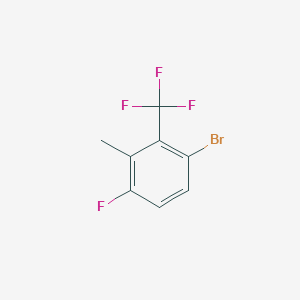

The molecular formula of 7-Methoxybicyclo[3.2.0]heptan-6-one is C8H15NO . The InChI code is 1S/C8H15NO/c1-10-8-6-4-2-3-5 (6)7 (8)9/h5-8H,2-4,9H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxybicyclo[3.2.0]heptan-6-one is 141.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

7-Methoxybicyclo[3.2.0]heptan-6-one is utilized in various synthetic and reaction studies. For instance, it has been involved in the preparation and reactions of various bicyclic compounds, as seen in the work by Voss et al. (1997), where diastereoisomeric bicyclic compounds were synthesized from D-xylose and L-arabinose (Voss, Schulze, Olbrich, & Adiwidjaja, 1997). Similarly, Deb et al. (1993) developed a synthetic route to methoxyphenyl bicyclic ketones, involving 7-methoxybicyclo[3.2.0]heptan-6-one (Deb, Chakraborti, & Ghatak, 1993).

Chiroptical Studies

Cavazza et al. (1982) conducted chiroptical studies on labile molecules like 7-methoxybicyclo[3.2.0]heptan-6-one using chiral laser photochemistry. This highlights the compound's role in the study of optical activity and molecular structure (Cavazza, Zandomeneghi, Festa, Lupi, Sammuri, & Pietra, 1982).

α-Ketol Rearrangements

Brook and Kitson (1978) explored α-ketol rearrangements involving small rings, using derivatives of 7-methoxybicyclo[3.2.0]heptan-6-one. This research provides insight into the dynamics and equilibrium of these rearrangements (Brook & Kitson, 1978).

Gas Chromatographic Analysis

Yamazaki and Maeda (1986) demonstrated the use of gas chromatography for determining the absolute configuration of secondary alcohols and ketones, including those with a 7-carboxybicyclo[2.2.1]heptane skeleton, closely related to 7-methoxybicyclo[3.2.0]heptan-6-one (Yamazaki & Maeda, 1986).

Synthetic Photochemistry

In the field of synthetic photochemistry, Mori, Shimada, and Takeshita (1986) utilized a partially-optical active photoisomer of 7-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one for the synthesis of complex organic compounds (Mori, Shimada, & Takeshita, 1986).

Structural Studies

The structure of derivatives of 7-methoxybicyclo compounds was studied by Razin et al. (2007) through X-ray diffraction, contributing to our understanding of molecular geometries and stereoisomerism (Razin, Makarychev, Vasin, Hennig, & Baldamus, 2007).

Eigenschaften

IUPAC Name |

7-methoxybicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVRHJLPKVUBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CCCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxybicyclo[3.2.0]heptan-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)